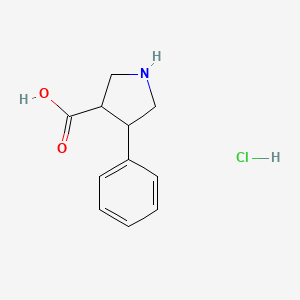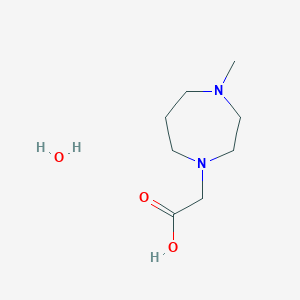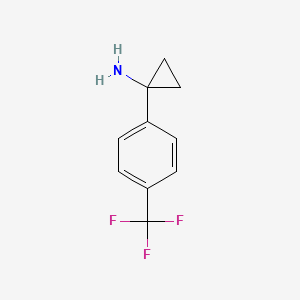
1-(4-(Trifluoromethyl)phenyl)cyclopropanamine
Vue d'ensemble
Description
1-(4-(Trifluoromethyl)phenyl)cyclopropanamine is an organic compound with the chemical formula C10H10F3N . It is a white crystalline solid with a pungent smell . It has certain application value in the field of medicine .
Synthesis Analysis
The preparation method of 1-(4-(Trifluoromethyl)phenyl)cyclopropanamine is relatively simple. A common method is to obtain the target compound by sulfonation, acylation, and reduction of benzyl alcohol .Molecular Structure Analysis
The molecular weight of 1-(4-(Trifluoromethyl)phenyl)cyclopropanamine is 201.19 g/mol . The InChI code is 1S/C10H10F3N/c11-10(12,13)8-3-1-7(2-4-8)9(14)5-6-9/h1-4H,5-6,14H2 .Chemical Reactions Analysis
The compound may be irritating to the lungs, skin, and eyes . Therefore, appropriate protective gloves and glasses are required for handling . In addition, one should not inhale its dust or vapor, avoid contact with fire and high temperature .Physical And Chemical Properties Analysis
The compound has a density of 1.281g/cm³ . Its boiling point is 226.7°C at 760 mmHg . The flash point is 96.3°C . The vapor pressure is 0.0807mmHg at 25°C .Applications De Recherche Scientifique
Synthesis and Characterization
1-(4-(Trifluoromethyl)phenyl)cyclopropanamine has been a subject of interest in the field of organic synthesis and characterization. Studies have shown the successful synthesis of trans-2-(Trifluoromethyl)cyclopropanamine, emphasizing the transformation of the carboxy group into the trifluoromethyl group using sulfur tetrafluoride (Bezdudny et al., 2011). Furthermore, the synthesis and characterization of polymers such as polyimides from novel 1-(3', 5'-bis(trifluoromethyl)benzene) pyromelliticdianhydride (6FPPMDA) have been documented, highlighting the significant role of 1-(4-(Trifluoromethyl)phenyl)cyclopropanamine derivatives in polymer chemistry (Myung, Ahn, & Yoon, 2004).
Organic Chemistry and Catalysis
In organic chemistry, the molecule has been utilized in reactions like cyclopropanation and carbene coupling. The reported photolytically induced 1,2-migration reactions demonstrate the molecule’s versatility in chemical transformations (Despagnet-Ayoub et al., 2003). Additionally, cyclopropanation reactions have been instrumental in synthesizing cis-configured trifluoromethyl cyclopropanes, indicating the molecule’s potential in creating structurally complex and pharmacologically relevant compounds (Hock et al., 2017).
Molecular Design and Therapeutic Potential
The compound has been implicated in the design of inhibitors targeting specific enzymes, such as the Lysine-specific demethylase-1 (LSD1), indicating its potential application in therapeutic interventions for conditions like schizophrenia, Rett’s syndrome, fragile X syndrome, Alzheimer’s disease, epilepsy, and drug addiction (Blass, 2016). This showcases the molecule’s significance in drug discovery and its potential in contributing to the development of new therapeutic agents.
Material Science and Polymer Technology
The compound's derivatives have been utilized in synthesizing novel polyimides, highlighting its relevance in material science. These polyimides exhibit desirable properties such as good thermal stability, excellent mechanical properties, and high optical transparency, making them suitable for various industrial applications (Yin et al., 2005).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-[4-(trifluoromethyl)phenyl]cyclopropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3N/c11-10(12,13)8-3-1-7(2-4-8)9(14)5-6-9/h1-4H,5-6,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFWYCBTXBMMOBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=C(C=C2)C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60697632 | |
| Record name | 1-[4-(Trifluoromethyl)phenyl]cyclopropan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60697632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(Trifluoromethyl)phenyl)cyclopropanamine | |
CAS RN |
474709-86-9 | |
| Record name | 1-[4-(Trifluoromethyl)phenyl]cyclopropanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=474709-86-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[4-(Trifluoromethyl)phenyl]cyclopropan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60697632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


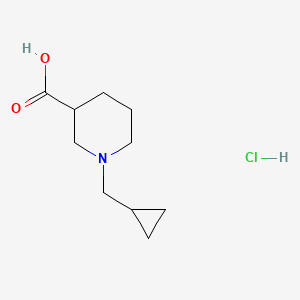

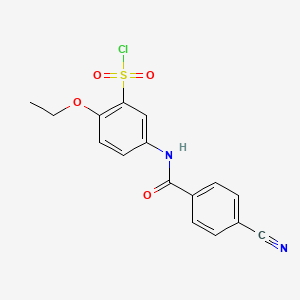
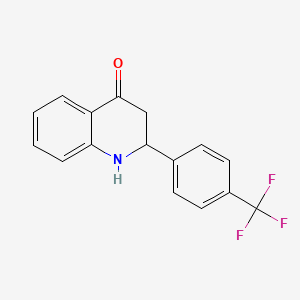
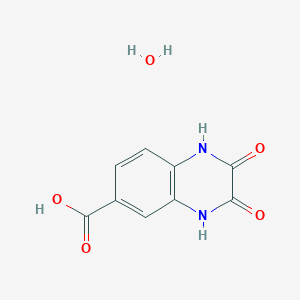
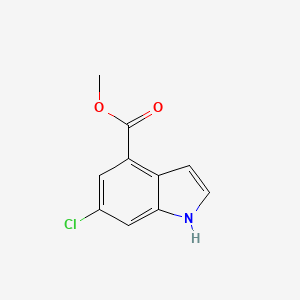

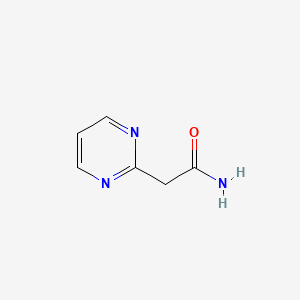
![3-{[2-(Tert-butyl)-4-methylphenoxy]-methyl}piperidine hydrochloride](/img/structure/B1464759.png)
![4-{2-[2-Bromo-4-(1-methyl-1-phenylethyl)phenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1464762.png)
